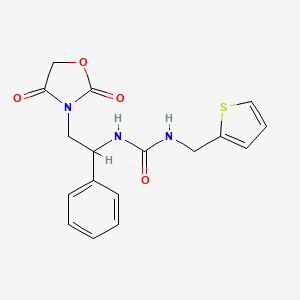

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-15-11-24-17(23)20(15)10-14(12-5-2-1-3-6-12)19-16(22)18-9-13-7-4-8-25-13/h1-8,14H,9-11H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCIGGNMLQGARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the phenylethyl group: This step may involve a Friedel-Crafts alkylation or a similar reaction to attach the phenylethyl moiety to the oxazolidinone ring.

Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with an amine group on the intermediate compound.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example, in medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its urea linkage, in particular, may confer stability and specific binding characteristics that are different from similar compounds with carbamate or thiourea linkages.

Biological Activity

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes an oxazolidinone ring, a phenylethyl group, and a thiophene moiety. The biological activity of this compound has garnered interest due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4S. Its structure can be represented as follows:

This compound's unique combination of functional groups contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways necessary for tumor growth and survival.

- Cell Line Studies : Preliminary studies have shown that derivatives with similar structures can effectively reduce cell viability in various cancer cell lines, including breast and liver cancer cells.

Anti-inflammatory Activity

The presence of the thiophene and oxazolidinone moieties suggests potential anti-inflammatory effects. Compounds with similar frameworks have been reported to:

- Inhibit Pro-inflammatory Cytokines : Research has demonstrated that related urea derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro.

- Animal Models : In vivo studies using animal models of inflammation have shown promising results, indicating that these compounds may alleviate symptoms associated with inflammatory diseases.

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial properties:

- Broad Spectrum : Urea derivatives are known for their antimicrobial activities against various bacterial strains and fungi.

- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl)-4-phenyldiazepinone | C18H16N2O3 | Contains oxazolidinone; potential CNS effects | Anticancer |

| 2-(Thio)ureabenzothiazoles | C10H8N2OS | Benzothiazole moiety; known for antifungal properties | Antimicrobial |

| Thiourea Derivatives | Varies | Include thiourea; diverse modifications possible | Antiviral, anticancer |

This table highlights how the unique combination of an oxazolidinone framework and thiophene substitution in our compound may confer distinct pharmacological properties not observed in other derivatives.

Case Study 1: In Vitro Efficacy

A study investigating the efficacy of similar urea derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that our compound might possess comparable or enhanced efficacy due to its unique structure.

Case Study 2: Mechanistic Insights

Research into the mechanism of action for related compounds revealed that they often act as enzyme inhibitors. For instance, a thiourea derivative was shown to inhibit protein farnesyl transferase with an IC50 value of 0.004 μM . This insight could guide further exploration into the specific targets for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.